molecular formula C14H22FNO4 B13906215 Tert-butyl 4-(2-ethoxy-1-fluoro-2-oxoethylidene)piperidine-1-carboxylate

Tert-butyl 4-(2-ethoxy-1-fluoro-2-oxoethylidene)piperidine-1-carboxylate

Cat. No.: B13906215
M. Wt: 287.33 g/mol
InChI Key: OHSYMIPBQZCFKB-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-ethoxy-1-fluoro-2-oxoethylidene)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H23FNO4. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is often used as an intermediate in organic synthesis. This compound is known for its unique structural features, which include a tert-butyl ester group and a fluoro-substituted ethoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-ethoxy-1-fluoro-2-oxoethylidene)piperidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with tert-butyl piperidine-1-carboxylate and ethyl fluoroacetate.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction.

    Procedure: The tert-butyl piperidine-1-carboxylate is dissolved in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). Ethyl fluoroacetate is then added dropwise to the solution, and the mixture is stirred at room temperature or slightly elevated temperatures (40-50°C) for several hours.

    Isolation: The product is isolated by quenching the reaction mixture with water, followed by extraction with an organic solvent such as ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product, which is then purified by column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems for reagent addition and product isolation can further streamline the process, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-ethoxy-1-fluoro-2-oxoethylidene)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluoro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like DMF or DMSO.

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH) in aqueous solutions.

    Reduction: Reducing agents like LiAlH4 or NaBH4 in solvents such as THF or ethanol.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiocyano, or alkoxy derivatives.

    Hydrolysis: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

Scientific Research Applications

Tert-butyl 4-(2-ethoxy-1-fluoro-2-oxoethylidene)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It serves as a building block for the development of new therapeutic agents, particularly in the field of oncology and neurology.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-ethoxy-1-fluoro-2-oxoethylidene)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-substituted ethoxy group enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by forming a covalent bond with the active site or by inducing conformational changes that disrupt enzyme function. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate: Similar structure but lacks the fluoro group.

    Ethyl 2-(1-Boc-4-piperidylidene)acetate: Contains a similar piperidine core but with different ester and substituent groups.

    Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate: Contains an azetidine ring instead of a piperidine ring.

Uniqueness

The presence of the fluoro group in tert-butyl 4-(2-ethoxy-1-fluoro-2-oxoethylidene)piperidine-1-carboxylate imparts unique properties, such as increased lipophilicity and metabolic stability. This makes it a valuable compound for drug development, as it can enhance the pharmacokinetic and pharmacodynamic profiles of potential therapeutic agents.

Properties

Molecular Formula

C14H22FNO4

Molecular Weight

287.33 g/mol

IUPAC Name

tert-butyl 4-(2-ethoxy-1-fluoro-2-oxoethylidene)piperidine-1-carboxylate

InChI

InChI=1S/C14H22FNO4/c1-5-19-12(17)11(15)10-6-8-16(9-7-10)13(18)20-14(2,3)4/h5-9H2,1-4H3

InChI Key

OHSYMIPBQZCFKB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C1CCN(CC1)C(=O)OC(C)(C)C)F

Origin of Product

United States

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